Cas no 162558-78-3 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI))

1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI) structure
162558-78-3 structure
Product Name:1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI)
CAS-Nr.:162558-78-3
MF:C42H48O14
MW:776.822134017944
CID:201066
Update Time:2024-03-01

1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI)
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethy
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,
    • (-)-Taxchinin K
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate, [2aR-(2aa,4b,4ab,5a,6b,8a,9ab,10a,10aa,10ba)]-
    • Taxchinin K
    • Inchi: 1S/C42H48O14/c1-22-29(51-23(2)43)20-41(39(6,7)49)32(22)33(54-37(47)27-15-11-9-12-16-27)35(55-38(48)28-17-13-10-14-18-28)40(8)30(52-24(3)44)19-31-42(21-50-31,56-26(5)46)34(40)36(41)53-25(4)45/h9-18,29-31,33-36,49H,19-21H2,1-8H3
    • InChI-Schlüssel: WNYYQGDIFIYCSD-UHFFFAOYSA-N
    • Lächelt: CC(OC1C(C)=C2C(C(O)(C)C)(C(C3C(C(C2OC(C2C=CC=CC=2)=O)OC(C2C=CC=CC=2)=O)(C)C(OC(=O)C)CC2C3(OC(=O)C)CO2)OC(=O)C)C1)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 56
  • XLogP3: 3.398

1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,8,10,10b-tetraacetate 5,6-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz